9-cis-Retinyl Linoleate
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Overview
Description
9-cis-Retinyl Linoleate: is a derivative of vitamin A, specifically a retinoid ester formed by the esterification of 9-cis-retinol with linoleic acid. This compound is part of the broader family of retinoids, which are known for their significant roles in vision, cellular differentiation, and proliferation. Retinoids are also crucial in dermatology and oncology due to their ability to regulate gene expression by activating nuclear receptors.
Mechanism of Action
Target of Action
9-cis-Retinyl Linoleate is a fatty acid ester of Retinol isomer . It is a biochemical used for proteomics research . The primary targets of this compound are retinoid receptors, which play a crucial role in various biological processes, including cell differentiation, immune function, and vision .
Mode of Action
This compound interacts with its targets, the retinoid receptors, by binding to them. This binding triggers a series of biochemical reactions that lead to changes in the cell. For instance, it has been suggested that 9-cis-retinal, a product of this compound, can replace the native 11-cis chromophore and efficiently bind rhodopsin, forming a light-sensitive isorhodopsin in vivo .
Biochemical Pathways
The biochemical pathways affected by this compound involve the metabolism of retinol and retinyl ester . It is part of the retinoid cycle, which is responsible for the regeneration of the visual chromophore 11-cis retinal . The compound’s action affects many downstream effects, including embryonic development, adult growth and development, maintenance of immunity, maintenance of epithelial barriers, and vision .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It has been found that 9-cis-β-carotene, a precursor of 9-cis-retinal, has good bioavailability and is absorbed and metabolized in the intestine . The systemic drug exposure changes with chronic dosing . The compound’s ADME properties significantly impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are significant. It has been found to inhibit photoreceptor degeneration in cultures of eye cups from mice with a retinoid cycle genetic defect . Furthermore, it has been suggested that synthetic 9-cis-β-carotene may serve as an effective treatment for retinal dystrophies involving the retinoid cycle .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the compound’s action is affected by the diet, as vitamin A must be acquired from the diet . Moreover, the compound’s action can be influenced by the presence of other retinyl palmitate isomers .
Biochemical Analysis
Biochemical Properties
9-cis-Retinyl Linoleate interacts with various enzymes, proteins, and other biomolecules in the body. It is a part of the retinoid family, which includes compounds that are transcriptionally active . These retinoids, including this compound, are thought to account for gene regulation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been identified as an endogenous ligand of the retinoid X receptor (RXR) in mice, indicating its role in gene regulation .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The catalytic synthesis of 9-cis-retinyl acetate, a related compound, involves a palladium complex with labile ligands .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that long-term administration of 9-cis-Retinyl Acetate, a related compound, significantly improved photoreceptor function in mice . This suggests that this compound may have similar long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific studies on this compound are limited, related compounds have shown significant effects. For instance, long-term administration of 9-cis-Retinyl Acetate in mice improved photoreceptor function .
Metabolic Pathways
This compound is involved in the retinol metabolism pathway . It interacts with various enzymes and cofactors within this pathway. The metabolic synthesis of 9-cis-13,14-dihydroretinoic acid, a related compound, has been explored, providing insights into the metabolic pathways of this compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues as part of the retinol metabolism pathway . It interacts with transporters and binding proteins, influencing its localization and accumulation within the body .
Subcellular Localization
Related retinoids are known to be transcriptionally active and are thought to account for gene regulation , suggesting that this compound may also be localized to the nucleus where it could influence gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-cis-Retinyl Linoleate typically involves the esterification of 9-cis-retinol with linoleic acid. This reaction can be catalyzed by various agents, including acid chlorides or anhydrides, in the presence of a base such as pyridine. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the retinoid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more sophisticated techniques such as high-performance liquid chromatography (HPLC) for purification and quality control. The large-scale synthesis would also require stringent control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-cis-Retinyl Linoleate can undergo oxidation to form 9-cis-retinoic acid, a biologically active form that interacts with nuclear receptors.
Reduction: The compound can be reduced back to 9-cis-retinol under specific conditions.
Hydrolysis: The ester bond in this compound can be hydrolyzed to yield 9-cis-retinol and linoleic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products:
Oxidation: 9-cis-retinoic acid
Reduction: 9-cis-retinol
Hydrolysis: 9-cis-retinol and linoleic acid
Scientific Research Applications
Chemistry: 9-cis-Retinyl Linoleate is used as a model compound in studies involving retinoid metabolism and function. It helps in understanding the esterification and hydrolysis processes of retinoids.
Biology: In biological research, this compound is studied for its role in cellular differentiation and proliferation. It is also used to investigate the mechanisms of retinoid signaling pathways.
Medicine: The compound has potential applications in dermatology for the treatment of skin disorders such as acne and psoriasis. It is also explored for its anti-cancer properties due to its ability to regulate gene expression.
Industry: In the cosmetic industry, this compound is used in formulations aimed at anti-aging and skin rejuvenation due to its role in promoting cell turnover and collagen production.
Comparison with Similar Compounds
All-trans-Retinyl Linoleate: Another retinoid ester with similar properties but different isomeric form.
9-cis-Retinoic Acid: The active form of 9-cis-Retinyl Linoleate, directly involved in gene regulation.
All-trans-Retinoic Acid: A widely studied retinoid with significant roles in dermatology and oncology.
Uniqueness: this compound is unique due to its specific isomeric form, which allows it to interact with both RARs and RXRs. This dual interaction capability makes it a valuable compound for studying the complex mechanisms of retinoid signaling and its therapeutic applications.
Properties
CAS No. |
79299-81-3 |
---|---|
Molecular Formula |
C38H60O2 |
Molecular Weight |
548.896 |
IUPAC Name |
[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C38H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-37(39)40-32-30-34(3)25-22-24-33(2)28-29-36-35(4)26-23-31-38(36,5)6/h11-12,14-15,22,24-25,28-30H,7-10,13,16-21,23,26-27,31-32H2,1-6H3/b12-11-,15-14-,25-22+,29-28+,33-24-,34-30+ |
InChI Key |
XJKITIOIYQCXQR-WRXPCABDSA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |
Synonyms |
9-cis-Retinol Linoleate; |
Origin of Product |
United States |
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